molecular formula C22H22ClN3O2S B11157323 [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone

[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone

Cat. No.: B11157323
M. Wt: 427.9 g/mol
InChI Key: HYPWRXNEUYONQR-UHFFFAOYSA-N
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Description

[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone is a complex organic compound that features a thiazole ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone typically involves multiple steps. One common route includes the formation of the thiazole ring through the reaction of 2-chlorobenzaldehyde with thiosemicarbazide under acidic conditions. This intermediate is then reacted with 4-methyl-1,3-thiazole-5-carboxylic acid to form the thiazole core. The final step involves the coupling of this intermediate with 4-(4-methoxyphenyl)piperazine under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance characteristics.

Mechanism of Action

The mechanism of action of [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-Chlorophenyl)-2-methyl-1,3-thiazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone
  • [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(4-bromophenyl)piperazino]methanone
  • [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(4-hydroxyphenyl)piperazino]methanone

Uniqueness

What sets [2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone apart from similar compounds is its unique combination of functional groups. The presence of both the thiazole and piperazine moieties provides a versatile platform for chemical modifications and biological interactions. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C22H22ClN3O2S

Molecular Weight

427.9 g/mol

IUPAC Name

[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H22ClN3O2S/c1-15-20(29-21(24-15)18-5-3-4-6-19(18)23)22(27)26-13-11-25(12-14-26)16-7-9-17(28-2)10-8-16/h3-10H,11-14H2,1-2H3

InChI Key

HYPWRXNEUYONQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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